1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine is an organic compound that belongs to the class of substituted amines It features a fluorophenyl group attached to a pentan-3-amine backbone with two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4,4-dimethylpentan-3-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-fluorobenzaldehyde and 4,4-dimethylpentan-3-one in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and other organometallic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
3-Fluoroamphetamine: A stimulant with a similar fluorophenyl group but different backbone structure.
4-Fluoroamphetamine: Another stimulant with a fluorophenyl group at a different position.
3-Methylamphetamine: A compound with a methyl group instead of a fluorine atom.
Uniqueness: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1094463-43-0 |
---|---|
Molecular Formula |
C13H20FN |
Molecular Weight |
209.30 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9,12H,7-8,15H2,1-3H3 |
InChI Key |
UMHUXQYCSVSMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC(=CC=C1)F)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.